molecular formula C7H6N4 B8815953 Pyrido[4,3-d]pyrimidin-4-amine

Pyrido[4,3-d]pyrimidin-4-amine

Cat. No. B8815953
M. Wt: 146.15 g/mol
InChI Key: GTLNHEXHXYAMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[4,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrido[4,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrido[4,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Pyrido[4,3-d]pyrimidin-4-amine

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H6N4/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H,(H2,8,10,11)

InChI Key

GTLNHEXHXYAMKA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=CN=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Appropriate 6-(pyridin-2-yl)-5,6,7,8-tetrahydro-N-(1,2,3,4-tetrahydro-4,4-dimethyl-1-substituted)quinolin-7-yl)pyrido[4,3-d]pyrimidin-4-amine derivatives are prepared starting from 1,2,3,4-tetrahydro-4,4-dimethyl-7-nitroquinoline. The nitroquinoline derivate is reacted with appropriate alkylating agent to give the N-substituted nitroquinoline, which is reduced using standard procedures known in the art to yield 7-aminoquinoline derivative. The resulting aminoquinoline derivated is then condensed with the appropriate 4-chloro-6-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine to give the desired 6-(pyridin-2-yl)-5,6,7,8-tetrahydro-N-(1,2,3,4-tetrahydro-4,4-dimethyl-1-substituted)quinolin-7-yl)pyrido[4,3-d]pyrimidin-4-amine derivative. As a representative example, preparation of the N-morpholionethyl derivative is depicted in Scheme 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-6-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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